4-Borono-2-(dimethylamino)benzoic acid
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Overview
Description
4-Borono-2-(dimethylamino)benzoic acid is an organic compound with the molecular formula C9H12BNO4 It is a derivative of benzoic acid, where the carboxyl group is substituted with a boronic acid group and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like ethanol or water.
Industrial Production Methods
Industrial production of 4-Borono-2-(dimethylamino)benzoic acid may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Borono-2-(dimethylamino)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: The compound can be reduced to form corresponding boranes or other reduced forms.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Phenols or quinones.
Reduction: Boranes or boronic esters.
Substitution: Amino or thiol-substituted benzoic acids.
Scientific Research Applications
4-Borono-2-(dimethylamino)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a biological probe due to its boronic acid group, which can interact with diols in biomolecules.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-Borono-2-(dimethylamino)benzoic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, further enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzoic acid: Lacks the boronic acid group, making it less versatile in coupling reactions.
4-Boronobenzoic acid: Lacks the dimethylamino group, reducing its potential for hydrogen bonding and electrostatic interactions.
Uniqueness
4-Borono-2-(dimethylamino)benzoic acid is unique due to the presence of both the boronic acid and dimethylamino groups. This combination allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds .
Properties
CAS No. |
890839-19-7 |
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Molecular Formula |
C9H12BNO4 |
Molecular Weight |
209.01 g/mol |
IUPAC Name |
4-borono-2-(dimethylamino)benzoic acid |
InChI |
InChI=1S/C9H12BNO4/c1-11(2)8-5-6(10(14)15)3-4-7(8)9(12)13/h3-5,14-15H,1-2H3,(H,12,13) |
InChI Key |
WEDMABGHHXYJDE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)O)N(C)C)(O)O |
Origin of Product |
United States |
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